molecular formula C29H30N4O3 B2484082 7-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione CAS No. 892282-75-6

7-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2484082
CAS No.: 892282-75-6
M. Wt: 482.584
InChI Key: LGNRZXSHAYVCQO-UHFFFAOYSA-N
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Description

7-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C29H30N4O3 and its molecular weight is 482.584. The purity is usually 95%.
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Scientific Research Applications

Luminescent Properties and Photo-Induced Electron Transfer

Research on similar compounds with piperazine substituents, such as naphthalimide model compounds, has demonstrated significant luminescent properties and photo-induced electron transfer (PET) capabilities. These properties suggest potential applications in the development of pH probes and fluorescence quenching mechanisms, which could be relevant for scientific research in fields like bioimaging and sensor development (Gan et al., 2003).

Fluorescent Ligands for Receptor Visualization

A series of long-chain 1-(2-methoxyphenyl)piperazine derivatives displaying high 5-HT(1A) receptor affinity and good fluorescence properties have been synthesized. These compounds, including derivatives with significant fluorescence emission changes based on the environment, have been used to visualize 5-HT(1A) receptors overexpressed in cells, indicating potential applications in receptor localization and function studies (Lacivita et al., 2009).

Cyclization and Synthetic Approaches

Efficient synthetic approaches have been developed for the preparation of N-(arylethyl)piperazine-2,6-diones, leading to pharmaceutically useful compounds. This methodology has facilitated the synthesis of pyridopyrazines and pyrazinoisoquinolines, demonstrating the versatility of piperazine derivatives in drug synthesis and development (Rao & Ramanathan, 2017).

Antiasthmatic Activity of Xanthene Derivatives

Research into xanthene derivatives, including those with piperazine components, has shown potential antiasthmatic activity. This includes the development of derivatives with vasodilator activity, highlighting the role of these compounds in exploring new therapeutic agents for asthma (Bhatia et al., 2016).

Antimicrobial Evaluation

Synthetic efforts have produced tetrahydroquinazoline derivatives of benzo[b]thiophene, which were subjected to antimicrobial evaluation. These studies revealed that certain derivatives exhibit good to moderate antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Bhatt et al., 2015).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione' involves the condensation of 2-amino-3-phenethylquinazolin-4(3H)-one with 4-(2,3-dimethylphenyl)piperazine-1-carboxylic acid followed by cyclization and subsequent purification steps.", "Starting Materials": [ "2-amino-3-phenethylquinazolin-4(3H)-one", "4-(2,3-dimethylphenyl)piperazine-1-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "Diethyl ether", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)" ], "Reaction": [ "Step 1: Activation of 4-(2,3-dimethylphenyl)piperazine-1-carboxylic acid with DCC in DMF to form the corresponding active ester.", "Step 2: Addition of the active ester to 2-amino-3-phenethylquinazolin-4(3H)-one in DMF to form the intermediate product.", "Step 3: Cyclization of the intermediate product by adding HCl in diethyl ether to form the final product.", "Step 4: Purification of the final product by recrystallization from a suitable solvent such as ethanol or methanol.", "Step 5: Neutralization of the purified product with NaOH and washing with NaCl to obtain the final compound." ] }

CAS No.

892282-75-6

Molecular Formula

C29H30N4O3

Molecular Weight

482.584

IUPAC Name

7-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C29H30N4O3/c1-20-7-6-10-26(21(20)2)31-15-17-32(18-16-31)27(34)23-11-12-24-25(19-23)30-29(36)33(28(24)35)14-13-22-8-4-3-5-9-22/h3-12,19H,13-18H2,1-2H3,(H,30,36)

InChI Key

LGNRZXSHAYVCQO-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5)C

solubility

not available

Origin of Product

United States

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